molecular formula C8H6F3IO B8160199 1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene

1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene

Cat. No.: B8160199
M. Wt: 302.03 g/mol
InChI Key: OPQSWDXWMVMKCO-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene is an organic compound characterized by the presence of difluoroethoxy, fluoro, and iodo substituents on a benzene ring

Preparation Methods

The synthesis of 1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene typically involves multiple steps, starting with the introduction of the difluoroethoxy group. One common method involves the reaction of 2,2-difluoroethanol with a suitable halogenated benzene derivative under basic conditions. The subsequent introduction of the fluoro and iodo groups can be achieved through electrophilic substitution reactions using appropriate reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination .

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. These methods may involve the use of continuous flow reactors to enhance reaction efficiency and yield .

Comparison with Similar Compounds

1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene can be compared with other similar compounds, such as:

The unique combination of difluoroethoxy, fluoro, and iodo groups in this compound makes it a versatile compound with distinct properties and applications.

Properties

IUPAC Name

1-(2,2-difluoroethoxy)-2-fluoro-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c9-6-3-5(12)1-2-7(6)13-4-8(10)11/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQSWDXWMVMKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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